![molecular formula C17H15Cl2N3O2S B2746379 5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-53-7](/img/structure/B2746379.png)
5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The synthetic versatility of pyrimidine allows generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of pyrimidines is quite diverse, allowing for a wide range of potential therapeutic applications . For example, a study on the crystal structure of a similar compound, 3-((2,4-dichlorobenzyl)thio)-5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine, has been published .Chemical Reactions Analysis
The reactivity of pyrimidines can be quite diverse, depending on the substituents attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and substituents .科学的研究の応用
Cancer Research: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising therapeutic agents for cancer treatment, as they can halt the proliferation of tumor cells. The compound’s ability to inhibit CDK2 could be leveraged to develop new anticancer drugs with improved selectivity and efficacy.
Pharmacological Studies: Enzymatic Activity Modulation
In pharmacology, the modulation of enzymatic activity is crucial for drug development. This compound could be used to study its effects on various enzymes, potentially leading to the discovery of new pharmacological agents . For instance, its impact on enzymes like acetylcholinesterase could be explored, which is relevant for conditions such as Alzheimer’s disease.
Biological Research: Cytotoxicity Assessment
The cytotoxic effects of this compound have been evaluated against different cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . Understanding its cytotoxicity can provide insights into its mechanism of action and help in the design of targeted therapies for cancer treatment.
Chemistry: Synthesis of Novel Derivatives
In the field of chemistry, this compound serves as a scaffold for the synthesis of novel derivatives . Researchers can modify its structure to create new compounds with potential applications in various fields, including medicinal chemistry and materials science.
Antimicrobial Research: Inhibitor Design
Derivatives of this compound have been explored as inhibitors against specific bacterial targets, such as TrmD from Haemophilus influenzae . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
Neuropharmacology: Neurotoxicity Evaluation
The compound’s potential neurotoxic effects can be investigated, which is important for assessing the safety profile of new therapeutic agents . Studies could focus on its impact on behavioral parameters and neurological enzymes, contributing to the understanding of its pharmacodynamics.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of CDK2, preventing it from interacting with its natural substrates . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are still under investigation.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . Its inhibition can therefore cause cell cycle arrest, preventing the replication of DNA and the division of cells .
Result of Action
The inhibition of CDK2 by the compound leads to significant anti-proliferative effects . It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . In addition, it induces apoptosis within HCT cells .
将来の方向性
特性
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-9-7-20-15-13(16(23)22(3)17(24)21(15)2)14(9)25-8-10-4-5-11(18)12(19)6-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGWODSSCUQVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2746297.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2746298.png)
![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)
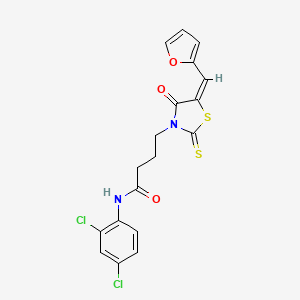
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(dimethylamino)phenyl)methanone](/img/structure/B2746303.png)
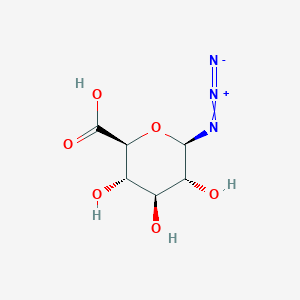
![2-(benzylthio)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2746305.png)
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2746307.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2746309.png)
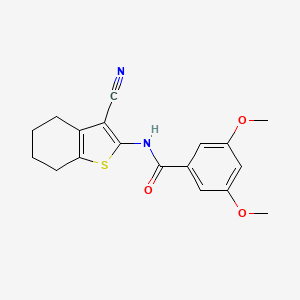
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746313.png)
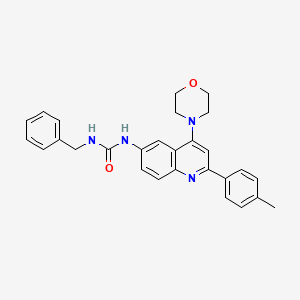
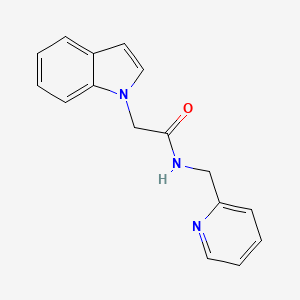
![6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid](/img/structure/B2746318.png)